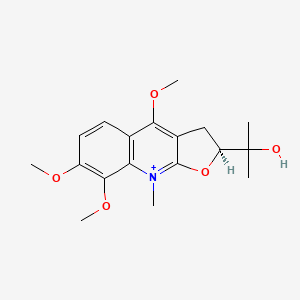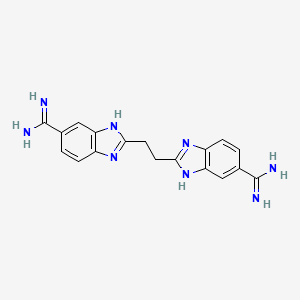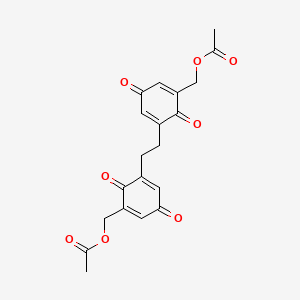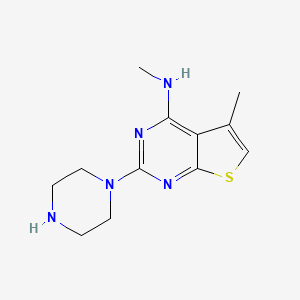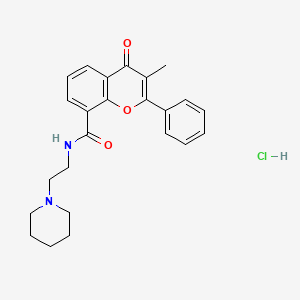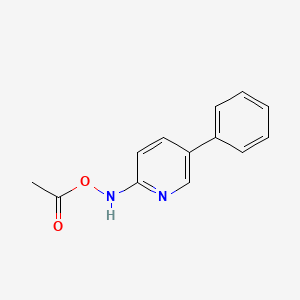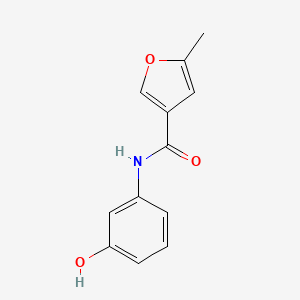
二氟甲烷
概述
描述
Difluoromethane appears as a colorless odorless gas. Insoluble in water and has a high thermal stability. Its vapors are heavier than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the unconfined liquid can cause frostbite. Used as a refrigerant.
Difluoromethane is a member of fluoromethanes. It has a role as a refrigerant.
科学研究应用
制冷和空调
二氟甲烷因其低毒性、不易燃和全球变暖潜能 (GWP) 相对较低 (675) 等特性,被广泛用作空调系统中的制冷剂 {svg_1} {svg_2} {svg_3}. 它通常优于其他制冷剂,如 R-410A,因为它对环境的影响较小,可以将潜在的环境影响降低三分之一 {svg_4}.
灭火
在灭火系统中,二氟甲烷因其吸收热量和发生吸热反应的能力而被使用。 它通常与其他化合物混合,形成混合物,这些混合物能有效地灭火,且不会留下有害残留物 {svg_5} {svg_6}.
发泡剂
作为发泡剂,二氟甲烷有助于生产用于隔热和包装的泡沫。 它有助于形成具有所需特性的泡沫,如隔热和结构强度 {svg_7} {svg_8}.
气雾剂推进剂
二氟甲烷因其有效地将产品从容器中分散出来的能力,而用作气雾剂中的推进剂。 它被用于各种气雾剂产品,包括医疗吸入器和其他消费品 {svg_9} {svg_10}.
溶剂
在溶剂领域,二氟甲烷因其非极性特性和溶解某些物质的能力而被使用。 它在需要非反应性和稳定溶剂的专业应用中特别有用 {svg_11} {svg_12}.
减少环境影响
二氟甲烷是正在进行的研究的一部分,目的是降低其对环境的影响。 研究集中在其吸收和相互作用机制,以开发环保的温室气体捕获和分离解决方案 {svg_13}.
作用机制
Target of Action
Difluoromethane, also known as HFC-32 or Methylene Fluoride, is an organic compound of the dihalogenoalkane variety . It is primarily used in endothermic processes such as refrigeration or air conditioning . It is also used as a fire extinguishant due to its ability to undergo endothermic processes . In the context of biological systems, difluoromethane has been found to be a reversible inhibitor of methane oxidation by Methylococcus capsulatus .
Mode of Action
It has been found to inhibit methane oxidation in methylococcus capsulatus, a methanotrophic bacterium . This suggests that difluoromethane may interact with the enzymes involved in methane oxidation, thereby inhibiting this process.
Biochemical Pathways
Difluoromethane’s primary interaction is with the methane oxidation pathway in methanotrophic bacteria . Methanotrophs play a crucial role in the global carbon cycle by oxidizing methane, a potent greenhouse gas, to carbon dioxide. By inhibiting methane oxidation, difluoromethane could potentially impact this important biochemical pathway.
Pharmacokinetics
The pharmacokinetics of difluoromethane have been studied in rats. It was found that about 2.1% of inhaled difluoromethane was absorbed and that steady-state blood levels were achieved within 2 hours and were proportional to dose . Carbon dioxide was the major metabolite of difluoromethane at all exposure levels .
Result of Action
The primary result of difluoromethane’s action in biological systems is the inhibition of methane oxidation in methanotrophic bacteria . This could potentially impact the global carbon cycle by reducing the conversion of methane to carbon dioxide.
Action Environment
Difluoromethane is a colorless gas that is slightly soluble in water, with a high thermal stability . It tends to enter the environment via the gas phase and accumulates there more commonly than in soils or sediments . Its action as an inhibitor of methane oxidation in methanotrophic bacteria would therefore primarily occur in environments where these bacteria are present and methane is being produced or consumed.
安全和危害
未来方向
Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .
生化分析
Biochemical Properties
Difluoromethane plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with methane monooxygenase, an enzyme involved in the oxidation of methane . This interaction is significant as it inhibits the enzyme’s activity, thereby affecting the biochemical pathways involving methane oxidation. Additionally, difluoromethane can participate in hydrogen bonding, although it is considered a weak hydrogen bond acceptor .
Cellular Effects
Difluoromethane has notable effects on various types of cells and cellular processes. It has been shown to inhibit methanotrophy, a process carried out by methane-oxidizing bacteria . This inhibition affects cellular metabolism by blocking the oxidation of methane, which is a crucial energy source for these bacteria. Furthermore, difluoromethane can influence cell signaling pathways and gene expression by interacting with specific proteins and enzymes involved in these processes .
Molecular Mechanism
At the molecular level, difluoromethane exerts its effects through several mechanisms. It binds to the active site of methane monooxygenase, inhibiting its activity and preventing the oxidation of methane . This binding interaction is reversible, allowing for the restoration of enzyme activity upon removal of difluoromethane. Additionally, difluoromethane can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of difluoromethane can change over time. It has been observed that difluoromethane is relatively stable, with minimal degradation over extended periods . Its inhibitory effects on enzymes and cellular processes can diminish over time as the compound is metabolized or excreted. Long-term exposure to difluoromethane in in vitro and in vivo studies has shown that its effects on cellular function can be reversible upon cessation of exposure .
Dosage Effects in Animal Models
The effects of difluoromethane vary with different dosages in animal models. At low concentrations, difluoromethane has minimal toxic effects . At high doses, it can cause adverse effects such as reduced breathing rate and salivation . These effects are generally reversible upon cessation of exposure. Threshold effects have been observed, indicating that there is a specific concentration above which difluoromethane’s toxic effects become more pronounced .
Metabolic Pathways
Difluoromethane is involved in metabolic pathways that include its oxidation and subsequent excretion. The primary route of excretion is through exhalation of carbon dioxide, a metabolite of difluoromethane . Urinary excretion of difluoromethane and its metabolites is also observed, although to a lesser extent . The metabolic pathways involving difluoromethane are crucial for its detoxification and removal from the body.
Transport and Distribution
Within cells and tissues, difluoromethane is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and lipophilic nature . Additionally, difluoromethane may interact with specific transporters or binding proteins that facilitate its movement within the body . Its distribution is influenced by factors such as tissue perfusion and the presence of binding sites.
Subcellular Localization
Difluoromethane’s subcellular localization can affect its activity and function. It is primarily localized in the cytoplasm, where it can interact with enzymes and other biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of difluoromethane is essential for elucidating its biochemical and cellular effects.
属性
IUPAC Name |
difluoromethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F2/c2-1-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRIWBAIICGTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F2 | |
| Record name | DIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029597, DTXSID901045808 | |
| Record name | Difluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbon fluoride (CF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.023 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Difluoromethane appears as a colorless odorless gas. Insoluble in water and has a high thermal stability. Its vapors are heavier than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the unconfined liquid can cause frostbite. Used as a refrigerant., Gas or Vapor; Liquid, Colorless gas; [Merck Index] Colorless liquefied gas with a faint ethereal odor; [MSDSonline] | |
| Record name | DIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methane, difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Difluoromethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7838 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-51.65 °C | |
| Record name | Difluoromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.44% at 25 °C, Soluble in ethanol | |
| Record name | Difluoromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.961 at 25 °C; 1.052 at 0 °C (liquid), Density: 1.2139 g/cu cm at -52 °C, Critical density: 0.430 | |
| Record name | Difluoromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.26X10+4 mm Hg at 25 °C | |
| Record name | Difluoromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas, Colorless gas at ambient conditions | |
CAS No. |
75-10-5, 2154-59-8 | |
| Record name | DIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Difluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Difluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbon fluoride (CF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylene, difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JW9K722X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Difluoromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-136.8 °C | |
| Record name | Difluoromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of difluoromethane that make it suitable as a refrigerant?
A1: Difluoromethane possesses several characteristics beneficial for refrigerant applications:
- Zero Ozone Depletion Potential (ODP): Unlike chlorofluorocarbons (CFCs), difluoromethane does not contain chlorine atoms, eliminating its potential to deplete stratospheric ozone. []
- Thermodynamic Properties: Difluoromethane exhibits favorable thermodynamic properties, such as vapor pressure and latent heat of vaporization, making it suitable for refrigeration cycles. [, , ]
- Energy Efficiency: Compared to some other alternatives, difluoromethane demonstrates higher energy efficiency, potentially leading to reduced energy consumption in refrigeration systems. []
Q2: Are there any azeotropic mixtures formed with difluoromethane that are relevant to refrigeration?
A3: Yes, difluoromethane forms azeotropic mixtures with certain HFCs. For instance, a binary azeotrope is formed with 1,1,1,2-tetrafluoroethane (HFC-134a), which has been investigated as a potential refrigerant blend. []
Q3: What is the molecular structure of difluoromethane?
A4: Difluoromethane has a tetrahedral molecular geometry with a central carbon atom bonded to two hydrogen atoms and two fluorine atoms. [, ]
Q4: How can spectroscopic techniques be used to characterize difluoromethane?
A4: Various spectroscopic methods provide insights into the structure and properties of difluoromethane:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and study vibrational modes of difluoromethane. []
- Raman Spectroscopy: This technique provides complementary information to IR spectroscopy, particularly useful for studying symmetrical molecules like difluoromethane. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can determine the structure and purity of difluoromethane, utilizing the magnetic properties of its atomic nuclei. []
- Microwave Spectroscopy: This technique helps determine the rotational constants and structure of difluoromethane in the gas phase. [, ]
Q5: What is known about the phase behavior of difluoromethane?
A6: Difluoromethane exhibits complex phase behavior, particularly under high pressure. Studies have investigated its vapor-liquid equilibria, critical properties, and phase transitions in various conditions. [, , , , ]
Q6: How does the solubility of difluoromethane vary in different solvents?
A7: The solubility of difluoromethane is dependent on the solvent and temperature. Research indicates it has higher solubility in alcohols compared to water, with solubility decreasing as temperature rises. [] Studies on ionic liquids have also explored their potential as solvents for difluoromethane, particularly for separation processes. []
Q7: Is difluoromethane involved in any significant catalytic reactions?
A8: While difluoromethane itself is not a catalyst, it is a product in several catalytic reactions. For example, it can be produced through the hydrodechlorination of dichlorodifluoromethane (CFC-12) using palladium-gold catalysts. [] This reaction is important for converting ozone-depleting substances into less harmful compounds.
Q8: What factors influence the selectivity of catalysts used in the production of difluoromethane?
A9: The selectivity of catalysts, like the palladium-gold catalysts used in CFC-12 hydrodechlorination, is influenced by factors such as the degree of alloying between the metals, support material, and reaction conditions. [] For instance, a higher degree of palladium-gold alloying has been shown to enhance selectivity towards difluoromethane. []
Q9: What is the environmental impact of difluoromethane compared to CFCs?
A10: Difluoromethane has a significantly lower environmental impact than CFCs. While it is a greenhouse gas with a global warming potential (GWP), its GWP is substantially lower than that of CFCs, making it a more environmentally friendly alternative. [, ]
Q10: Are there any efforts to develop more sustainable practices related to difluoromethane?
A10: Yes, research is ongoing to develop more sustainable practices for difluoromethane, including:
- Recycling and Recovery: Implementing efficient methods to recover and recycle difluoromethane from refrigeration systems to minimize its release into the atmosphere. []
- Development of Alternatives: Exploring alternative refrigerants with even lower GWP than difluoromethane to further reduce environmental impact. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


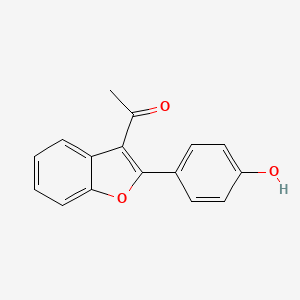
![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide](/img/no-structure.png)


